

Spectroscopic Characterization of 2-(1-Adamantyl)oxirane: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-(1-Adamantyl)oxirane

Cat. No.: B1284025

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of **2-(1-Adamantyl)oxirane**, a molecule of interest in medicinal chemistry and materials science due to the unique properties conferred by its bulky, rigid adamantane cage. A thorough understanding of its spectroscopic signature is paramount for its identification, purity assessment, and the elucidation of its role in various chemical transformations. This document summarizes key quantitative data from nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), provides detailed experimental protocols for these analyses, and offers an interpretation of the spectral data.

Data Presentation

The following tables provide a structured summary of the quantitative spectroscopic data for **2-(1-Adamantyl)oxirane**.

Table 1: ^1H NMR Spectroscopic Data (400 MHz, CDCl_3)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Coupling Constant (J, Hz)	Assignment
2.85	dd	1H	4.0, 2.8	Oxirane CH
2.65	dd	1H	5.2, 4.0	Oxirane CH ₂ (diastereotopic H)
2.40	dd	1H	5.2, 2.8	Oxirane CH ₂ (diastereotopic H)
1.98	br s	3H	-	Adamantane CH
1.75-1.60	m	12H	-	Adamantane CH ₂

Table 2: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

Chemical Shift (δ , ppm)	Assignment
55.4	Oxirane CH
48.2	Oxirane CH ₂
38.7	Adamantane CH ₂
36.9	Adamantane C (quaternary)
28.3	Adamantane CH

Table 3: Infrared (IR) Spectroscopy Data (KBr Pellet)

Wavenumber (cm ⁻¹)	Intensity	Assignment
3050, 2995	Medium	C-H stretch (oxirane)
2900, 2845	Strong	C-H stretch (adamantane)
1450	Medium	CH ₂ scissoring
1250	Strong	C-O-C asymmetric stretch (oxirane ring)
915, 840	Strong	C-O-C symmetric stretch (oxirane ring)

Table 4: Mass Spectrometry Data (Electron Ionization, 70 eV)

m/z	Relative Intensity (%)	Assignment
178	25	[M] ⁺ (Molecular Ion)
149	15	[M - CHO] ⁺
135	100	[C ₁₀ H ₁₅] ⁺ (Adamantyl cation)
93	40	[C ₇ H ₉] ⁺
79	35	[C ₆ H ₇] ⁺

Experimental Protocols

The data presented in this guide were obtained using standard spectroscopic techniques as described in the synthesis and characterization of related adamantane derivatives.[\[1\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy: The IR spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample was prepared as a potassium bromide (KBr) pellet. The

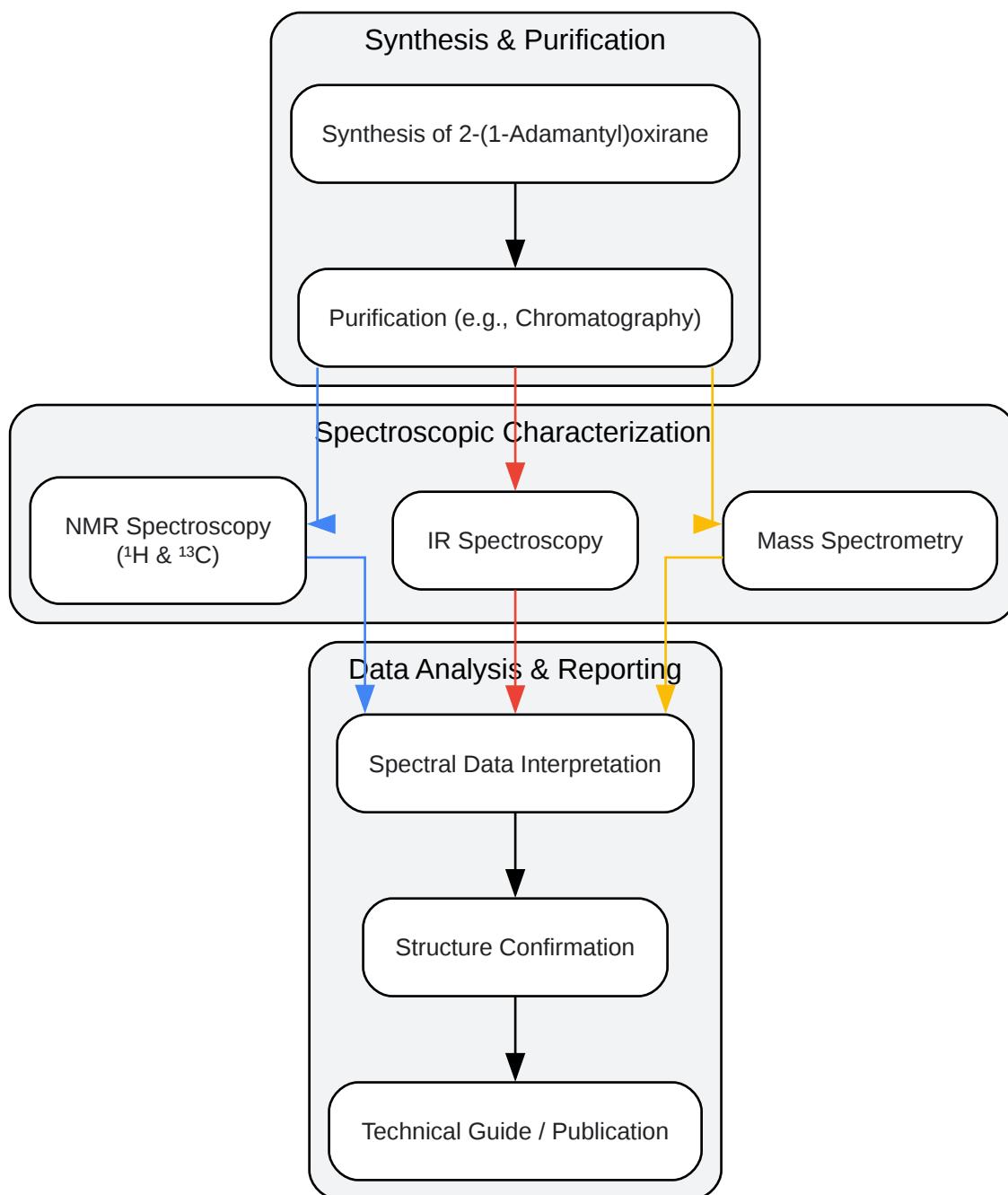
spectrum was recorded over a range of 4000-400 cm^{-1} .

Mass Spectrometry (MS): Mass spectral data were acquired on a mass spectrometer operating in electron ionization (EI) mode with an ionization energy of 70 eV. The sample was introduced via direct infusion.

Data Interpretation and Visualization

The spectroscopic data provides a clear fingerprint for the structure of **2-(1-Adamantyl)oxirane**.

^1H NMR Spectrum: The signals in the 2.40-2.85 ppm range are characteristic of the protons on the oxirane ring. The diastereotopic nature of the methylene protons on the oxirane, coupled with the adjacent methine proton, gives rise to the distinct doublet of doublets (dd) splitting pattern. The broad singlet and multiplet in the upfield region (1.60-1.98 ppm) are characteristic of the highly symmetric adamantyl cage protons.


^{13}C NMR Spectrum: The downfield signals at 55.4 and 48.2 ppm are assigned to the carbons of the strained oxirane ring, which are deshielded by the electronegative oxygen atom. The remaining signals at 38.7, 36.9, and 28.3 ppm correspond to the carbons of the adamantane moiety.

Infrared Spectrum: The presence of the oxirane ring is confirmed by the characteristic C-H stretching vibrations around 3000 cm^{-1} and the strong C-O-C stretching bands at 1250, 915, and 840 cm^{-1} . The strong absorptions at 2900 and 2845 cm^{-1} are indicative of the C-H bonds within the adamantane framework.

Mass Spectrum: The molecular ion peak is observed at an m/z of 178, corresponding to the molecular weight of the compound. The base peak at m/z 135 is the most prominent feature and represents the highly stable adamantyl cation, formed by the characteristic fragmentation of the oxirane ring from the adamantane group.

Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized compound like **2-(1-Adamantyl)oxirane**.

[Click to download full resolution via product page](#)

A generalized workflow for the synthesis and spectroscopic characterization of a chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Spectroscopic Characterization of 2-(1-Adamantyl)oxirane: An In-depth Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1284025#spectroscopic-characterization-of-2-1-adamantyl-oxirane>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com